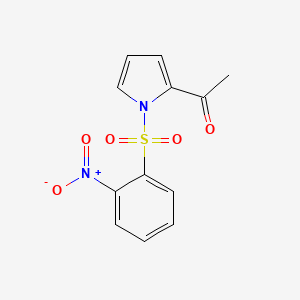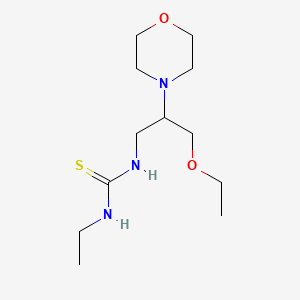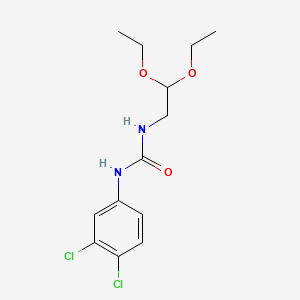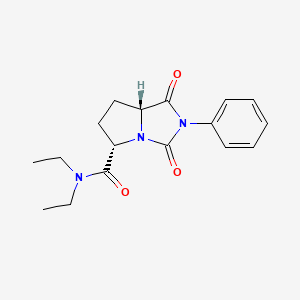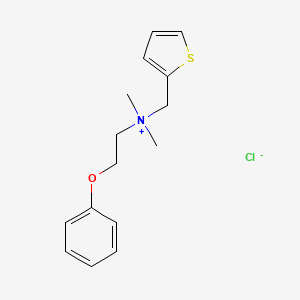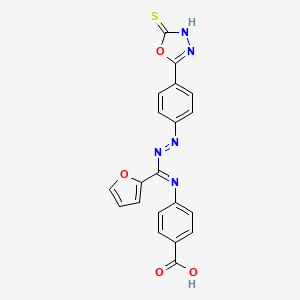
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- is a complex organic compound that features a benzoic acid core with multiple functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the oxadiazole ring and the azo linkage. The final step involves the attachment of the furanylmethyleneamino group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different functional groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, which may have similar chemical properties.
Azo compounds: Compounds with azo linkages, which are known for their vibrant colors and use in dyes.
Uniqueness
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
134895-18-4 |
|---|---|
Molecular Formula |
C20H13N5O4S |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-[[furan-2-yl-[[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H13N5O4S/c26-19(27)13-5-7-14(8-6-13)21-17(16-2-1-11-28-16)23-22-15-9-3-12(4-10-15)18-24-25-20(30)29-18/h1-11H,(H,25,30)(H,26,27) |
InChI Key |
XUXPQTAEVKCTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=CC=C(C=C3)C4=NNC(=S)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


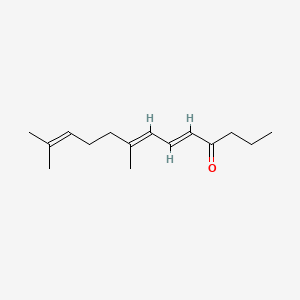
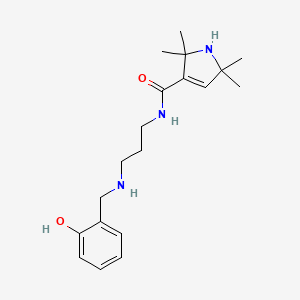
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)



